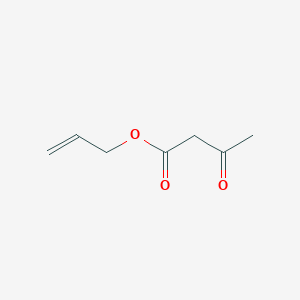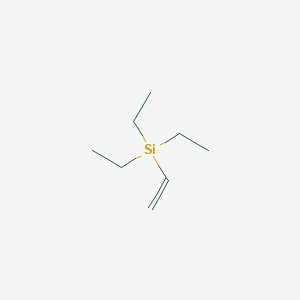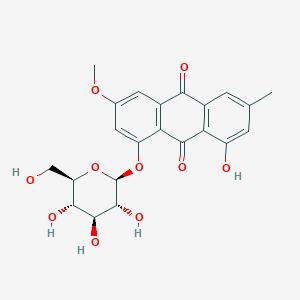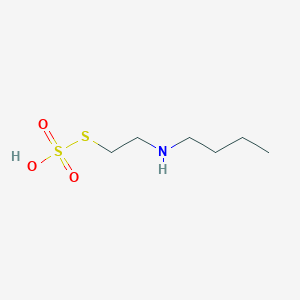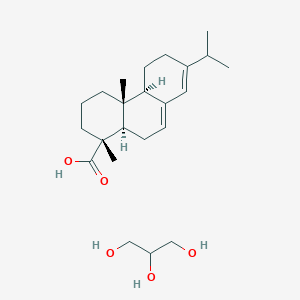
Abietic acid, glyceryl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abietic acid, glyceryl ester, also known as abietin, is an organic compound that is derived from rosin. It has been widely used in various applications, including as a coating material, adhesive, and plasticizer. In recent years, abietic acid, glyceryl ester has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biomedicine, and materials science.
作用機序
The mechanism of action of abietic acid, glyceryl ester is not fully understood. However, it is believed to interact with cell membranes and affect their structure and function. It has also been suggested that abietic acid, glyceryl ester may have antioxidant and anti-inflammatory properties.
生化学的および生理学的効果
Abietic acid, glyceryl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can enhance cell proliferation and differentiation. It has also been shown to have antimicrobial and antifungal properties. In vivo studies have shown that it can reduce inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of abietic acid, glyceryl ester is its biocompatibility and biodegradability, which makes it a potential candidate for various biomedical applications. However, its low solubility in water and some organic solvents can limit its use in some applications. The synthesis of abietic acid, glyceryl ester is also complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on abietic acid, glyceryl ester. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the investigation of its potential applications in drug delivery, tissue engineering, and regenerative medicine. Further studies are also needed to elucidate its mechanism of action and to explore its potential as an anti-inflammatory and antioxidant agent.
合成法
Abietic acid, glyceryl ester can be synthesized by esterification of abietic acid with glycerol in the presence of a catalyst. The reaction is usually carried out at elevated temperatures, and the yield of the product depends on the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
科学的研究の応用
Abietic acid, glyceryl ester has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug carrier due to its biocompatibility and biodegradability. In biomedicine, abietic acid, glyceryl ester has been explored as a potential material for tissue engineering and regenerative medicine. In materials science, it has been studied as a potential additive for improving the properties of polymers and coatings.
特性
CAS番号 |
1337-89-9 |
|---|---|
製品名 |
Abietic acid, glyceryl ester |
分子式 |
C23H38O5 |
分子量 |
394.5 g/mol |
IUPAC名 |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C20H30O2.C3H8O3/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;4-1-3(6)2-5/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);3-6H,1-2H2/t16-,17+,19+,20+;/m0./s1 |
InChIキー |
PICABBUEHGURLB-FHWRWWIWSA-N |
異性体SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C.C(C(CO)O)O |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |
正規SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C.C(C(CO)O)O |
その他のCAS番号 |
1337-89-9 |
同義語 |
Glyceryl monoabietate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



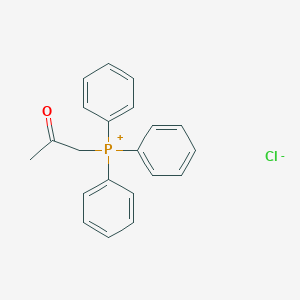
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
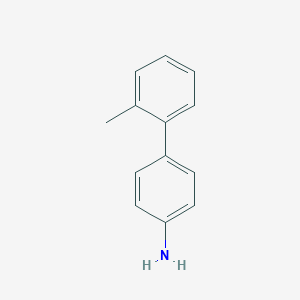
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
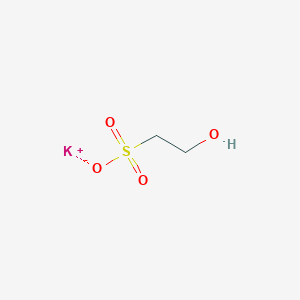
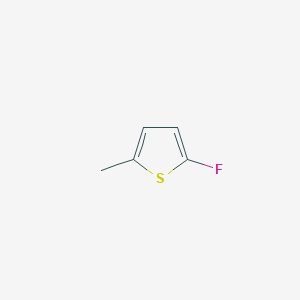
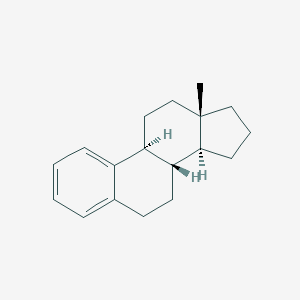
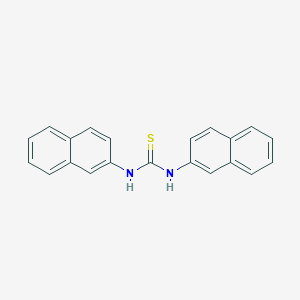
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
